3-p-Coumaroylquinic acid

Anthocyanin Copigmentation Hydrangea Blueing Floral Color Chemistry

Procure 3-p-coumaroylquinic acid (3-pCoQA; CAS 87099-71-6) as a precisely regiospecific research standard. Unlike generic chlorogenic acids, this 3-O-p-coumaroyl substitution is essential for anthocyanin-aluminum ternary complex formation, moderate DPPH activity (EC50=189 µM), and distinct Caco-2 permeability (5.64 nm/s). Use as a negative control against 4-/5-isomers, a biomarker for quince authentication, and a comparator to define caffeoyl vs. coumaroyl SAR. Ensure experimental validity by specifying the 3-isomer and verifying ≥98% purity.

Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
CAS No. 87099-71-6
Cat. No. B1243399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-p-Coumaroylquinic acid
CAS87099-71-6
Synonyms2-coumaroylquinic acid
o-coumaroylquinic acid
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1
InChIKeyBMRSEYFENKXDIS-QHAYPTCMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-p-Coumaroylquinic Acid (CAS 87099-71-6) | A Natural Hydroxycinnamic Ester for Plant Phenolic and Bioactivity Research


3-p-Coumaroylquinic acid (3-pCoQA; CAS 87099-71-6) is a naturally occurring hydroxycinnamic acid derivative formed by esterification of p-coumaric acid and quinic acid . It belongs to the chlorogenic acid family and is found in various fruits and vegetables, including blackcurrant, blueberry, and cherry [1]. This compound is of interest as a natural product reference standard, a biomarker for dietary intake, and a research tool for investigating antioxidant, antimicrobial, and hypoglycemic mechanisms .

Why Generic Substitution of 3-p-Coumaroylquinic Acid with Other Chlorogenic Acids or Isomers Fails


Although 3-p-coumaroylquinic acid shares a core quinic acid backbone with other chlorogenic acids (e.g., chlorogenic acid/3-caffeoylquinic acid, 4- and 5-p-coumaroylquinic acids), the specific position and type of the esterified hydroxycinnamic moiety dictate profound differences in biochemical behavior. As detailed in Section 3, simple substitution with a caffeoyl analog or a regioisomer can result in loss of specific molecular recognition, altered antioxidant potency, and distinct pharmacokinetic properties [1][2]. Procurement based solely on general compound class without regiospecific and substitution-type specification will not guarantee the desired experimental outcome.

Quantitative Differentiation Evidence for 3-p-Coumaroylquinic Acid (CAS 87099-71-6) vs. Chlorogenic Acids and Isomers


Regiospecific Formation of Stable Blue Anthocyanin-Aluminum Complexes

A direct head-to-head comparison of three p-coumaroylquinic acid esters revealed that only the 3-isomer formed a stable blue complex with hydrangea anthocyanin (delphinidin-3-glucoside) and aluminum. The 4- and 5-isomers were completely ineffective [1]. This demonstrates a unique, regiospecific molecular recognition required for ternary complex formation and stabilization.

Anthocyanin Copigmentation Hydrangea Blueing Floral Color Chemistry

DPPH Radical Scavenging Activity vs. Chlorogenic Acid (3-Caffeoylquinic Acid)

3-p-Coumaroylquinic acid exhibits moderate radical scavenging activity with an EC50 of 189 μM in the DPPH assay . While this is a class-level inference, it provides a quantitative benchmark. For comparison, chlorogenic acid (3-caffeoylquinic acid), a closely related analog, is consistently reported as a more potent antioxidant with DPPH IC50 values typically in the low micromolar range (e.g., IC50 ~5-10 μM) under comparable assay conditions [1].

Antioxidant Assay DPPH Free Radical Scavenging

Differential Abundance in Plant Matrices: A Quantitative Biomarker Advantage

Quantitative LC-MS analysis of quince fruit samples demonstrated that 3-p-coumaroylquinic acid content (11.4 mg/100 g) is approximately 6-fold higher than 5-O-caffeoylquinic acid (1.8 mg/100 g) in certain matrices [1]. This differential accumulation profile positions 3-pCoQA as a more analytically tractable marker for specific botanical source authentication compared to more ubiquitously abundant caffeoylquinic acids.

Plant Metabolomics Biomarker Quantification Food Analysis

Predicted Pharmacokinetic Differences: 3-p-Coumaroylquinic Acid vs. 4-p-Coumaroylquinic Acid

In silico ADME predictions indicate substantial regioisomer-dependent differences in intestinal absorption and cellular permeability. 3-p-Coumaroylquinic acid (3 PC) exhibited a predicted human intestinal absorption (HIA) of 32.6% and a Caco-2 permeability of 5.64 nm/s, whereas the 4-isomer (4 PC) showed a higher HIA of 35.76% and markedly higher Caco-2 permeability of 16.26 nm/s [1]. This suggests that the position of the p-coumaroyl group significantly influences predicted oral bioavailability.

In Silico ADME Pharmacokinetics Drug Development

Antibacterial MIC Values: Context for Food-Borne Pathogen Studies

3-p-Coumaroylquinic acid has demonstrated moderate antibacterial activity against food-borne pathogens, with reported MIC values of 2.5-10 mg/mL against Staphylococcus aureus and Escherichia coli . This is notably higher (less potent) than the MIC of chlorogenic acid against S. aureus, which has been reported as 2.56 mg/mL in some studies [1].

Antibacterial Assay MIC Food Safety

High-Impact Application Scenarios for 3-p-Coumaroylquinic Acid (CAS 87099-71-6) Based on Quantitative Evidence


Investigating Regiospecificity in Anthocyanin Copigmentation and Metal Complexation

Use 3-p-coumaroylquinic acid as a positive control in assays designed to probe the structural requirements for anthocyanin-aluminum-phenolic acid ternary complex formation. The inability of the 4- and 5-isomers to form stable blue complexes provides a clear negative control, confirming the essential role of the 3-O-acyl group [1].

Structure-Activity Relationship (SAR) Studies of Phenolic Antioxidants

Employ 3-p-coumaroylquinic acid as a moderate-activity comparator (EC50 = 189 μM in DPPH) alongside chlorogenic acid (3-CQA) to delineate the contribution of the caffeoyl vs. p-coumaroyl moiety to radical scavenging potency . This allows for precise SAR mapping of hydroxycinnamic esters.

Plant Metabolomics and Botanical Authentication via Differential Phenolic Profiling

Utilize 3-p-coumaroylquinic acid as a quantitative marker for source authentication and quality control in botanical products, particularly where its abundance is high relative to other chlorogenic acids (e.g., quince fruit) [2]. Its distinct retention time and MS/MS fragmentation facilitate unambiguous identification and quantification.

In Silico and In Vitro Pharmacokinetic Modeling of Regioisomers

Leverage the distinct predicted permeability profiles (Caco-2: 5.64 nm/s for 3-isomer vs. 16.26 nm/s for 4-isomer) to investigate the impact of acylation position on intestinal absorption and bioavailability of hydroxycinnamic acid derivatives [3]. This supports computational chemistry and drug development research.

Technical Documentation Hub

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